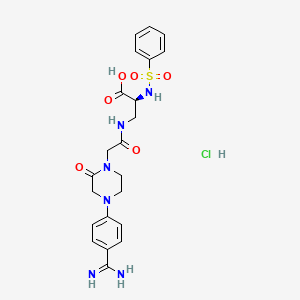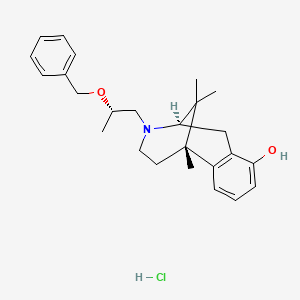
胞嘧啶
描述
6-amino-1H-pyrimidin-2-one is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells. It is one of the four main bases found in DNA and RNA, along with adenine, guanine, and thymine (or uracil in RNA). 6-amino-1H-pyrimidin-2-one forms a base pair with guanine through three hydrogen bonds, contributing to the stability of the DNA molecule .
科学研究应用
6-amino-1H-pyrimidin-2-one and its derivatives have numerous applications in scientific research:
Chemistry: 6-amino-1H-pyrimidin-2-one is used in the synthesis of nucleotides and nucleosides, which are essential for various biochemical processes.
作用机制
Target of Action
Cytosine is one of the four main nitrogenous bases found in DNA and RNA, along with adenine, guanine, and thymine (uracil in RNA) . In the DNA double helix, cytosine forms a base pair with guanine via three hydrogen bonds, contributing to the stability of the DNA molecule .
Mode of Action
Cytosine’s primary mode of action is through its role in the formation of base pairs in the DNA double helix. It pairs with guanine via three hydrogen bonds, which is crucial for the accurate replication of DNA during cell division . In RNA, cytosine also pairs with guanine, playing a vital role in protein synthesis .
Biochemical Pathways
Cytosine is involved in the biochemical pathways of DNA replication, transcription, and translation. During DNA replication, the complementary base pairing of cytosine with guanine ensures the faithful copying of genetic information . In transcription, the process where DNA is converted into RNA, cytosine again pairs with guanine. During translation, the process where RNA is used to synthesize proteins, the presence of cytosine in the RNA molecule helps determine the sequence of amino acids in the protein .
Pharmacokinetics
Modified forms of cytosine used in therapeutic applications, such as cytarabine, do have pharmacokinetic profiles . For example, cytarabine is used in the treatment of acute non-lymphocytic leukemia, lymphocytic leukemia, and the blast phase of chronic myelocytic leukemia .
Result of Action
The primary result of cytosine’s action is the accurate replication of DNA and the correct synthesis of proteins. By forming stable base pairs with guanine, cytosine plays a crucial role in maintaining the integrity of genetic information during DNA replication . In protein synthesis, the presence of cytosine in RNA molecules contributes to the correct sequencing of amino acids in proteins .
Action Environment
The action of cytosine is influenced by various environmental factors. For example, changes in pH or temperature can affect the stability of the DNA double helix and thus the pairing of cytosine with guanine . Additionally, certain chemical modifications of cytosine, such as methylation, can be influenced by environmental factors and play crucial roles in gene regulation and epigenetics .
生化分析
Biochemical Properties
Cytosine plays a crucial role in biochemical reactions. It forms a part of DNA and RNA or as a part of a nucleotide. As cytidine triphosphate (CTP), it can act as a co-factor to enzymes, and can transfer a phosphate to convert adenosine diphosphate (ADP) to adenosine triphosphate (ATP). In DNA and RNA, cytosine is paired with guanine .
Cellular Effects
Cytosine influences cell function by participating in the formation of genetic material. It is involved in cell signaling pathways, gene expression, and cellular metabolism. The pairing of cytosine with guanine in DNA and RNA is fundamental to the genetic code that drives protein synthesis and cellular function .
Molecular Mechanism
Cytosine exerts its effects at the molecular level through Watson-Crick base pairing, where it forms three hydrogen bonds with guanine. This base pairing is essential for the structure of DNA and RNA and for the accurate replication of genetic information .
Temporal Effects in Laboratory Settings
Cytosine is inherently unstable and can change into uracil (spontaneous deamination). This can lead to a point mutation if not repaired by the DNA repair enzymes such as uracil glycosylase .
Metabolic Pathways
Cytosine is involved in the metabolic pathways of nucleotide biosynthesis. It is incorporated into DNA and RNA molecules and participates in the synthesis of ATP when it is part of CTP .
Transport and Distribution
Cytosine, as a part of nucleotides, is distributed within cells and tissues as a component of DNA and RNA. It is transported during the processes of DNA replication and RNA transcription .
Subcellular Localization
Cytosine is localized within the nucleus of the cell as a component of nuclear DNA. It is also present in the cytoplasm as a component of RNA and in the mitochondria as a part of mitochondrial DNA .
准备方法
Synthetic Routes and Reaction Conditions: 6-amino-1H-pyrimidin-2-one can be synthesized chemically through various methods. One common method involves the cyclization of urea with β-aminoacrylonitrile or the hydrolysis of 2-amino-4,6-dichloropyrimidine . Another method involves reacting urea and an alkoxide, followed by a reaction with alkoxyacrylonitriles or dialkoxypropionitriles .
Industrial Production Methods: In industrial settings, cytosine is often produced by reacting sodium ethylate, urea, and 3,3-diethoxy propionitrile under controlled conditions. The reaction mixture is then subjected to reflux and subsequent crystallization to obtain cytosine .
化学反应分析
Types of Reactions: 6-amino-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: 6-amino-1H-pyrimidin-2-one can be oxidized to uracil through deamination.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: 6-amino-1H-pyrimidin-2-one can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Bisulfite can be used to deaminate cytosine to uracil.
Substitution: Strong nucleophiles such as ammonia can facilitate substitution reactions.
Major Products:
相似化合物的比较
Thymine: Found in DNA, pairs with adenine.
Uracil: Found in RNA, pairs with adenine.
Adenine: A purine base that pairs with thymine in DNA and uracil in RNA.
Guanine: A purine base that pairs with cytosine in both DNA and RNA
6-amino-1H-pyrimidin-2-one’s unique properties and its critical role in genetic information storage and transmission make it an essential compound in both biological and industrial contexts.
属性
IUPAC Name |
6-amino-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Record name | cytosine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cytosine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52685-04-8, 26297-64-3 | |
| Record name | Polycytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52685-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinone, 4-amino-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26297-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044456 | |
| Record name | Cytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: Lustrous solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Cytosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>16.7 [ug/mL] (The mean of the results at pH 7.4), 8.0 mg/mL | |
| Record name | SID56322619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Cytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00109 [mmHg] | |
| Record name | Cytosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
71-30-7 | |
| Record name | Cytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinone, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J337D1HZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | Cytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000630 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cytosine?
A1: Cytosine has the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol.
Q2: What spectroscopic data is available for cytosine?
A2: Cytosine exhibits characteristic UV absorption, with a maximum absorbance (λmax) at 276 nm in 0.01 N HCl and 270 nm in 0.01 N NaOH. [] This property is typical of 1-substituted cytosines. [] Additionally, 1H-NMR spectroscopy provides insights into the structure, especially when studying derivatives like methyl pentopyrate tetra-acetate, revealing the arrangement of protons in the molecule. []
Q3: What is the primary role of cytosine in biology?
A3: Cytosine is one of the four main nucleobases found in DNA and RNA, playing a crucial role in storing and transmitting genetic information.
Q4: What are the other epigenetic modifications of cytosine and their significance?
A4: Besides methylation (5mC), cytosine can undergo oxidation to form 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). [, , ] These modifications are intermediates in active DNA demethylation pathways and play distinct roles in gene regulation and development. [, , ]
Q5: How does the presence of 5-hydroxymethylcytosine (5hmC) differ across tissues and species?
A5: 5hmC was initially identified in mammalian brain tissue and stem cells. [] It is also found in the mouse embryonic stem cell genome, with levels decreasing during cell differentiation. [] Research suggests that 5hmC is present in other species as well, including frogs. []
Q6: Can environmental factors influence cytosine methylation patterns?
A6: Yes, environmental factors can contribute to population-specific differences in cytosine methylation. [] Genetic variation plays a role, but a substantial proportion of local modification quantitative trait loci exhibit population-specific effects, suggesting potential roles for genetic epistasis and genotype × environment interactions. []
Q7: Which enzymes are involved in cytosine methylation and demethylation?
A7: DNA methyltransferases (DNMTs) catalyze the addition of a methyl group to cytosine, while ten-eleven translocation (TET) enzymes are dioxygenases that oxidize 5mC to 5hmC. [, ]
Q8: What is the role of DNA methyltransferase 1 (DNMT1) in mitochondria?
A8: Unlike other DNMTs, DNMT1 localizes to the mitochondria, driven by a conserved mitochondrial targeting sequence. [] Mitochondrial DNMT1 (mtDNMT1) binds to mtDNA and its expression is regulated by factors like NRF1, PGC1α, and p53, suggesting a role in mitochondrial gene expression and function. []
Q9: Can enzymes be used to detect specific cytosine modifications?
A9: Yes. A novel approach utilizing APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) leverages the enzymatic activity of APOBEC3A (A3A), a cytosine deaminase, to localize 5hmC. [] A3A efficiently deaminates cytosine and 5mC but not oxidized forms like 5hmC. [] This differential activity allows for the identification and mapping of 5hmC in DNA samples. []
Q10: What is the mechanism of action of cytosine arabinoside as an anticancer drug?
A10: Cytosine arabinoside (Ara-C) is a nucleoside analog that interferes with DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. [] Studies show that Ara-C primarily arrests cells in the G1 phase of the cell cycle, and induces apoptosis through both p53/Fas-dependent and independent pathways depending on the cell type. [] High doses of Ara-C have shown efficacy in treating refractory or relapsed acute leukemia. []
Q11: How is cytosine deaminase used in cancer treatment?
A11: Cytosine deaminase (CD) is employed in a suicide gene therapy approach for cancer. [, , ] CD converts the non-toxic prodrug 5-fluorocytosine (5FC) into the toxic compound 5-fluorouracil (5FU), which inhibits DNA synthesis and leads to cell death. [, , ] This strategy relies on targeted delivery of the CD gene to tumor cells, allowing for localized production of 5FU and minimizing systemic toxicity. [, , ]
Q12: What limitations are associated with cytosine deaminase/5-fluorocytosine therapy?
A12: The efficacy of CD/5FC therapy can be limited by inefficient gene delivery to tumor cells and suboptimal prodrug conversion rates. [] Additionally, prolonged prodrug administration might be necessary for optimal therapeutic effects. []
Q13: Have researchers developed improved versions of cytosine deaminase for therapeutic use?
A13: Yes. Molecular engineering efforts have led to the creation of bacterial cytosine deaminase (bCD) mutants with enhanced activity. [] These mutants exhibit a higher preference for 5FC as a substrate, leading to increased sensitivity of cancer cells to the prodrug and improved bystander effects. []
Q14: How is computational chemistry used to study cytosine and its derivatives?
A14: Computational methods, such as Density Functional Theory (DFT) calculations, provide insights into various aspects of cytosine chemistry, including:
- Hydrogen bonding: Understanding how cytosine interacts with water molecules. []
- Proton transfer: Elucidating the mechanisms and energetics of proton transfer within cytosine and its base pairs. []
- Enzyme mechanisms: Investigating the catalytic mechanism of enzymes like yeast cytosine deaminase (yCD). []
Q15: What are the future directions for research on cytosine modifications?
A15: Future research will likely focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-](/img/structure/B1669620.png)










methanone](/img/structure/B1669636.png)
